molecular formula C16H15N3O3S B11361682 propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B11361682
M. Wt: 329.4 g/mol
InChI Key: YSLUPZCSQIBCPH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring, a cyano group, and a sulfanyl acetate moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which can be synthesized through the Biginelli reaction, involving urea, an aldehyde, and a β-keto ester. The cyano group is introduced via a nucleophilic substitution reaction, while the sulfanyl acetate moiety is attached through a thiol-ene reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be used to facilitate specific steps, and reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

In chemistry, propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its pyrimidine core, which is a common motif in nucleic acids and enzyme inhibitors.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications due to its reactive functional groups.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing it to bind to DNA or RNA, while the cyano and sulfanyl groups can interact with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate: Lacks the cyano group, which may reduce its reactivity.

    Propan-2-yl 2-[(5-cyano-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate: Similar structure but different positioning of functional groups, affecting its chemical properties.

Uniqueness

Propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

propan-2-yl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C16H15N3O3S/c1-10(2)22-13(20)9-23-16-18-14(11-6-4-3-5-7-11)12(8-17)15(21)19-16/h3-7,10H,9H2,1-2H3,(H,18,19,21)

InChI Key

YSLUPZCSQIBCPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2

Origin of Product

United States

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